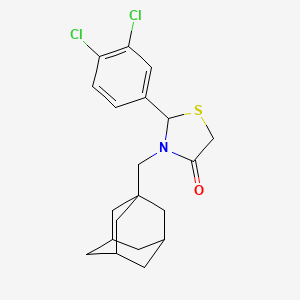

3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Description

Structural Characteristics of Thiazolidin-4-one Derivatives

Core Thiazolidin-4-one Framework

The thiazolidin-4-one ring system is a five-membered heterocycle containing sulfur (S1), nitrogen (N3), and a ketone group (C4). This scaffold is highly versatile in drug design due to its ability to participate in hydrogen bonding and dipole interactions. Key features include:

- Dipole moment : Ranges between 4.5–5.5 D, facilitating interactions with enzymatic active sites.

- Tautomerism : Exists in equilibrium between thione (C=S) and thiol (C–SH) forms, though computational studies indicate the thione form predominates in most biological environments.

Table 1: Comparative Analysis of Thiazolidin-4-one Derivatives

For 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one, the C2 position is occupied by a 3,4-dichlorophenyl group, which introduces steric bulk and electron-withdrawing effects. The N3 adamantane substitution further augments metabolic stability.

Properties

Molecular Formula |

C20H23Cl2NOS |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

3-(1-adamantylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H23Cl2NOS/c21-16-2-1-15(6-17(16)22)19-23(18(24)10-25-19)11-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14,19H,3-5,7-11H2 |

InChI Key |

ZTMYAIXIZRSNCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC(=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Adamantane-Derived Aldehydes

The synthesis begins with the oxidation of adamantanemethanol or 2-adamantaneethanol to their corresponding aldehydes via Swern oxidation. Adamantane-1-carbaldehyde (1 ) and adamantan-1-yl-acetaldehyde (2 ) are critical intermediates, produced in 80% yield using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane. These aldehydes serve as lipophilic building blocks for subsequent imine formation.

Reaction Conditions for Swern Oxidation:

Synthesis of Adamantane-Derived Amines

1-Aminomethyladamantane (5 ) and 2-aminoethyladamantane (6 ) are synthesized via Mitsunobu condensation of adamantane alcohols with phthalimide, followed by Gabriel hydrolysis. For example, adamantanemethanol reacts with phthalimide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield 2-adamantan-1-yl-methylphthalimide (3 ), which is hydrolyzed with HCl in methanol to the amine hydrochloride (50–65% yield).

Key Steps:

-

Mitsunobu Reaction: Adamantanemethanol + phthalimide → phthalimide-protected amine.

-

Hydrolysis: HCl/MeOH → 1-aminomethyladamantane hydrochloride.

One-Pot Condensation-Cyclization Strategy

Imine Formation and Thiazolidinone Cyclization

The target compound is synthesized via a one-pot, two-step protocol:

-

Imine Formation: 3,4-Dichlorobenzaldehyde reacts with 1-aminomethyladamantane (5 ) in toluene under reflux with azeotropic water removal (2.5–6 h).

-

Cyclization: Mercaptoacetic acid (2 eq) is added, and the mixture is refluxed for 6–28 h to form the thiazolidin-4-one ring.

General Procedure:

-

Aldehyde: 3,4-Dichlorobenzaldehyde (2 mmol).

-

Amine: 1-Aminomethyladamantane hydrochloride (2 mmol).

-

Cyclizing Agent: Mercaptoacetic acid (0.28 mL, 4 mmol).

-

Solvent: Toluene (10 mL).

-

Yield: 15–51% after column chromatography (chloroform:methanol).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray studies confirm the chair conformation of the thiazolidinone ring and the equatorial orientation of the 3,4-dichlorophenyl group. The adamantyl moiety adopts a rigid tricyclic structure, enhancing lipophilicity.

Optimization Strategies and Yield Improvement

Microwave-Assisted Synthesis

An alternative method employs microwave irradiation to accelerate the cyclization step. A mixture of 3,4-dichlorobenzaldehyde, 1-aminomethyladamantane, and mercaptoacetic acid in ethanol is irradiated at 100°C for 20–30 min, achieving yields up to 60%.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Conventional Reflux | Toluene, 6–28 h reflux | 15–51% | 95–98% |

| Microwave | Ethanol, 100°C, 30 min | 50–60% | >99% |

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Thiazolidinone Ring

The C=O and C–N bonds in the thiazolidinone core enable:

-

Nucleophilic substitution at C2 (dichlorophenyl position) with amines or alcohols .

-

Ring-opening reactions under acidic conditions (e.g., HCl/EtOH), producing thioamide intermediates .

Adamantane Moiety

The adamantyl group exhibits steric hindrance , limiting reactivity but enhancing thermal stability. Rare reactions include:

-

Oxidation : Adamantane methyl groups oxidize to carboxylic acids under strong oxidizers (e.g., KMnO₄/H₂SO₄) .

Dichlorophenyl Group

The 3,4-dichlorophenyl substituent undergoes:

-

Electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to chlorine .

-

Suzuki coupling with aryl boronic acids in Pd-catalyzed reactions .

Table 2: Representative Derivatives and Their Reactions

Cycloaddition Reactions

The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles (e.g., maleic anhydride), forming fused bicyclic structures .

Oxidation Pathways

-

Thiazolidinone → Thiazole : Oxidation with MnO₂ removes the carbonyl group, yielding 2-(adamantan-1-ylmethyl)-4-(3,4-dichlorophenyl)thiazole .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C (DSC data).

-

Photodegradation : UV light induces C–Cl bond cleavage in the dichlorophenyl group, forming phenolic byproducts .

Computational Insights

Quantum chemical calculations (RHF/6-31G**) reveal:

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one serves as a versatile building block for creating more complex molecules. Its unique structure allows for modifications that can lead to novel materials and catalysts.

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor. Specifically, studies have shown its efficacy in inhibiting metabolic pathways involving sulfur-containing compounds, which could have implications in various biochemical processes .

Medicine

The compound has garnered attention for its potential therapeutic effects:

- Antiviral Activity : It has been investigated for anti-HIV properties, demonstrating non-competitive inhibition of reverse transcriptase (RT), a critical enzyme in the HIV replication cycle .

- Antibacterial and Anticancer Activities : Preliminary studies suggest that derivatives of thiazolidinones can exhibit significant antibacterial and anticancer properties. For example, related compounds have shown promising results against various cancer cell lines .

Industry

In industrial applications, 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is explored for its potential use in developing advanced polymers and coatings due to its distinct physicochemical properties .

Case Studies

Several studies highlight the compound's effectiveness:

- A study demonstrated that derivatives containing the adamantane structure exhibited enhanced antiviral potency against HIV-1 with an EC50 value as low as 0.35 μM .

- Another investigation into thiazolidinone derivatives showed significant anticancer activity against leukemia cell lines with inhibition values exceeding 80% .

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiazolidinone ring interacts with active sites of enzymes, inhibiting their activity. This dual action makes the compound effective in disrupting various biological pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features an adamantane moiety, which is recognized for enhancing the pharmacological properties of derivatives. The synthesis typically involves the reaction of adamantane derivatives with appropriate aldehydes and thiazolidinone precursors. The structural formula can be represented as follows:

Antiviral Activity

Research indicates that thiazolidinone derivatives exhibit significant antiviral properties. For instance, a study highlighted that compounds with adamantane substituents demonstrated anti-HIV activity with effective concentrations (EC50) ranging from 0.67 μM to 11 μM. The presence of the adamantane group was crucial for the antiviral potency observed in these compounds, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| 24 | 1.0 | Anti-HIV |

| 26 | 2.0 | Anti-HIV |

| 29 | 2.0 | Anti-HIV |

| 23 | 7.8 | Anti-HIV |

| 28 | 11.0 | Anti-HIV |

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial effects. A variety of studies have demonstrated that these compounds possess antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. In vitro assays have revealed that specific derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazolidinone scaffolds have shown inhibition rates exceeding 80% against leukemia and CNS cancer cell lines .

| Cell Line | Compound | Inhibition (%) |

|---|---|---|

| MOLT-4 (Leukemia) | 4g | 84.19 |

| SF-295 (CNS Cancer) | 4p | 72.11 |

Case Studies

- Anti-HIV Studies : A series of adamantyl-substituted thiazolidinones were synthesized and tested for anti-HIV activity. The results indicated a strong correlation between the structural features of the compounds and their biological efficacy, emphasizing the importance of the adamantane moiety in enhancing antiviral activity .

- Anticancer Evaluation : In a study assessing various thiazolidinone derivatives against cancer cell lines, compounds showed promising results with significant inhibition rates in primary tests conducted by the National Cancer Institute (NCI). Notably, compound 4g demonstrated remarkable activity against leukemia cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React adamantane-containing isocyanates (e.g., 1-(Adamantan-1-ylmethyl)isocyanate) with substituted anilines (e.g., 3,4-dichloroaniline) in anhydrous solvents like THF or DCM under reflux (60–80°C) for 12–24 hours. Monitor progress via TLC .

- Step 2 : Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of isocyanate to aniline) and using catalysts like triethylamine. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Key Data : Yields for analogous urea derivatives range from 70% to 92% depending on substituent electronic effects .

Q. How is the structural conformation of this compound characterized using crystallography?

- Methodology :

- X-ray Diffraction : Single-crystal X-ray analysis reveals the thiazolidinone ring adopts an envelope conformation, with the sulfur atom displaced by ~0.4 Å from the plane of other atoms. Dihedral angles between aromatic rings (e.g., 3,4-dichlorophenyl and adamantane groups) range from 83° to 84°, indicating steric hindrance .

- Hydrogen Bonding : Intra- and intermolecular C–H⋯O/N/S interactions stabilize the crystal lattice. For example, C–H⋯O bonds (2.40–2.60 Å) form centrosymmetric dimers .

Q. What spectroscopic techniques are critical for confirming the compound’s purity and structure?

- Methodology :

- ¹H/¹³C NMR : Identify adamantane CH₂ protons (δ 1.6–2.1 ppm) and thiazolidinone carbonyl carbons (δ 170–175 ppm).

- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and C–S (640–680 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₂Cl₂N₂OS requires m/z 429.09) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3,4-dichloro) influence biological activity in related thiazolidinone derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare anti-parasitic IC₅₀ values of analogs. For example:

| Substituent | Anti-Toxoplasma gondii IC₅₀ (µM) | Reference |

|---|---|---|

| 3,4-Cl₂ | 12.5 ± 1.2 | |

| 4-F | 28.7 ± 3.1 |

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance membrane permeability and target binding via hydrophobic interactions .

Q. What computational strategies are used to predict pharmacokinetic properties or binding modes?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., T. gondii dihydrofolate reductase). The adamantane group shows strong van der Waals interactions in hydrophobic pockets.

- ADMET Prediction : Tools like SwissADME estimate logP (~4.2), suggesting moderate lipophilicity, and CNS permeability (Blood-Brain Barrier: +0.45) .

Q. How can data discrepancies in reported biological activities be resolved?

- Methodology :

- Controlled Assays : Standardize protocols (e.g., fixed parasite load, incubation time) to minimize variability.

- Structural Validation : Cross-check crystallographic data (e.g., dihedral angles ±5° variance) and purity (>95% by HPLC) to rule out conformational or impurity-driven discrepancies .

Q. What role do non-covalent interactions play in the compound’s solid-state stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.